

Unveiling the Kinase Selectivity of ACP-5862: A Comparative Analysis

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Compound of Interest

Compound Name: ACP-5862

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For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of the kinase selectivity of **ACP-5862**, the major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib, with its parent compound and other relevant kinases.

ACP-5862 is a potent and selective covalent inhibitor of BTK, playing a significant role in the overall clinical activity of acalabrutinib.[1][2] Like its parent drug, **ACP-5862** forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[1] This targeted mechanism is crucial for its therapeutic effect in B-cell malignancies. However, the potential for interaction with other kinases, known as cross-reactivity, is a critical aspect of its preclinical pharmacological profile.

Comparative Kinase Inhibition Profile

To assess the selectivity of **ACP-5862**, its inhibitory activity was evaluated against a panel of kinases that possess a cysteine residue in a position homologous to Cys481 in BTK. This analysis allows for a direct comparison of its off-target potential against closely related kinases. The half-maximal inhibitory concentrations (IC₅₀) for both **ACP-5862** and its parent compound, acalabrutinib, are presented in the table below.

Kinase	ACP-5862 IC50 (nM)	Acalabrutinib IC50 (nM)
BTK	5.0	3.0
ITK	>1000	>1000
TEC	110	46
TXK	290	130
BMX	130	68
EGFR	>1000	>1000
ERBB2	>1000	>1000
ERBB4	19	10
BLK	450	170
JAK3	>1000	>1000

Data sourced from Podoll T, et al. J Pharmacol Exp Ther. 2023.

The data clearly demonstrates that **ACP-5862** is a highly potent inhibitor of its primary target, BTK, with an IC50 value of 5.0 nM.[3] Importantly, it exhibits significantly less potency against other kinases in the panel, with IC50 values for most off-targets being substantially higher. This indicates a high degree of selectivity for BTK. The kinase selectivity profile of **ACP-5862** is noted to be very similar to that of acalabrutinib.[4]

Kinome-Wide Selectivity Screening

Further investigation into the broader kinase cross-reactivity was conducted using the KINOMEScan™ platform, a competitive binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. In this assessment, **ACP-5862** was screened at a concentration of 1 µM. The results of this comprehensive scan revealed a kinase selectivity profile for **ACP-5862** that is similar to that of acalabrutinib, which is known for its high selectivity.[4] Acalabrutinib, when screened at 1 µM, was found to inhibit only a small percentage of the non-mutant protein kinases in the panel, underscoring its focused activity.[5]

The high selectivity of both acalabrutinib and **ACP-5862** is a key differentiator from the first-generation BTK inhibitor, ibrutinib, which has been associated with more off-target effects.[6]

Experimental Protocols

The following section outlines the methodologies used to generate the kinase inhibition data.

IC50 Determination for Cysteine-Containing Kinases

The half-maximal inhibitory concentrations (IC50) were determined using various biochemical assays, including IMAP, LanthaScreen™, and Z'-LYTE™. The specific assay format was dependent on the individual kinase.

General Protocol Outline:

- Reagents: Recombinant kinase, appropriate substrate (peptide or protein), ATP, and test compound (**ACP-5862** or acalabrutinib).
- Assay Procedure:
 - The kinase and test compound were pre-incubated to allow for binding.
 - The kinase reaction was initiated by the addition of the substrate and ATP.
 - The reaction was allowed to proceed for a defined period at a controlled temperature.
 - The reaction was stopped, and the level of substrate phosphorylation was quantified.
- Data Analysis: The percentage of kinase inhibition was calculated relative to a no-compound control. IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

KINOMEScan™ Profiling

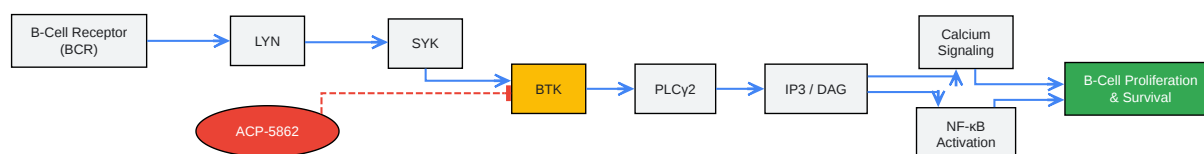
The KINOMEScan™ assay platform (Eurofins DiscoverX) was utilized for broad kinase selectivity profiling. This is a competition-based affinity binding assay.

Assay Principle:

- A DNA-tagged kinase is incubated with the test compound (**ACP-5862**) and an immobilized, active-site directed ligand.
- If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
- The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
- The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand.

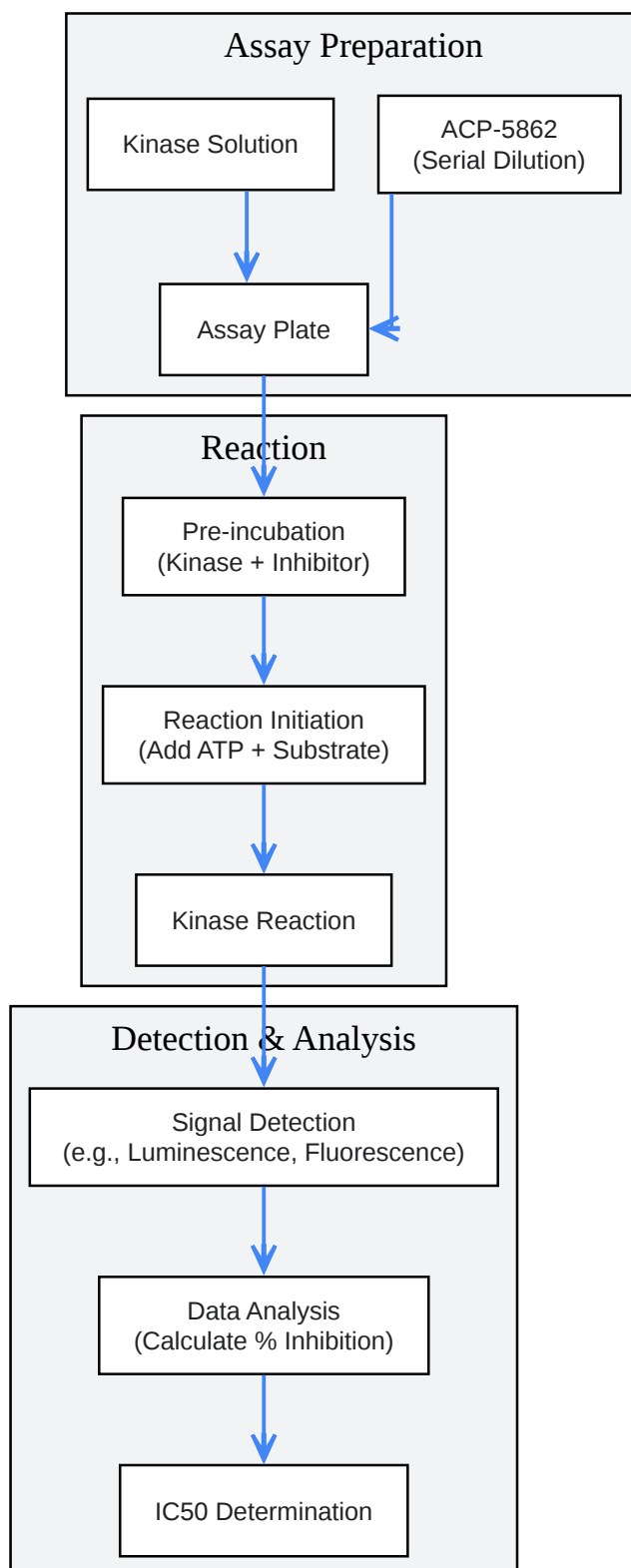
Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the context of this research, the following diagrams depict the relevant signaling pathway and the general workflow of a kinase inhibition assay.



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Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the inhibitory action of **ACP-5862** on BTK.



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Caption: General experimental workflow for determining the IC₅₀ of a kinase inhibitor.

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